molecular formula C14H24BN3O2S B6342282 2-(4-Methylpiperazin-1-yl)thiazole-4-boronic acid pinacol ester CAS No. 1390682-08-2

2-(4-Methylpiperazin-1-yl)thiazole-4-boronic acid pinacol ester

Cat. No. B6342282
CAS RN: 1390682-08-2
M. Wt: 309.2 g/mol
InChI Key: NKHYYFIRPIZBFB-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)thiazole-4-boronic acid pinacol ester, often referred to as 2-MPT-4-BAPE, is a chemical compound of the piperazin-1-ylthiazole family. It is a boronic ester, which is a type of molecule that can form covalent bonds with other molecules. 2-MPT-4-BAPE has a wide range of applications in scientific research and has been studied extensively in the fields of organic chemistry, medicinal chemistry, and biochemistry.

Scientific Research Applications

2-MPT-4-BAPE has a wide range of applications in scientific research. It has been studied extensively in the fields of organic chemistry, medicinal chemistry, and biochemistry. In organic chemistry, 2-MPT-4-BAPE has been used as a reagent in the synthesis of other molecules, such as piperazine derivatives and other boronic esters. In medicinal chemistry, 2-MPT-4-BAPE has been studied as a potential therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. In biochemistry, 2-MPT-4-BAPE has been studied as a potential enzyme inhibitor, as well as a potential inhibitor of protein-protein interactions.

Mechanism of Action

The mechanism of action of 2-MPT-4-BAPE is not fully understood. It is believed that the compound binds to certain proteins in the body, which results in the inhibition of their activity. This inhibition can lead to a variety of effects, depending on the protein that is targeted. For example, if the compound binds to an enzyme, it can inhibit its activity, which can lead to a decrease in the production of certain molecules. In addition, if the compound binds to a receptor, it can block its activity, which can lead to a decrease in the activity of certain hormones or neurotransmitters.
Biochemical and Physiological Effects
2-MPT-4-BAPE has been shown to have a variety of biochemical and physiological effects. In laboratory studies, the compound has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, the compound has been shown to inhibit the activity of certain receptors, such as the serotonin and dopamine receptors, which are involved in the regulation of mood and behavior. Finally, the compound has been shown to have anti-inflammatory and anti-cancer properties in laboratory studies.

Advantages and Limitations for Lab Experiments

2-MPT-4-BAPE has several advantages when used in laboratory experiments. First, it is relatively easy to synthesize and is commercially available. Second, the compound is relatively stable and can be stored for long periods of time. Third, the compound is relatively non-toxic and has low reactivity. Finally, the compound has a wide range of applications in scientific research.
However, there are also some limitations to using 2-MPT-4-BAPE in laboratory experiments. First, the compound is relatively expensive, which can make it difficult to use in large-scale experiments. Second, the compound is not water soluble, which can make it difficult to use in aqueous solutions. Third, the compound has a relatively short half-life, which can make it difficult to use in long-term experiments.

Future Directions

Despite the advantages and limitations of 2-MPT-4-BAPE, there are still many potential future directions for its use in scientific research. First, the compound could be used as a potential therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. Second, the compound could be used as a potential enzyme inhibitor, as well as a potential inhibitor of protein-protein interactions. Third, the compound could be used as a reagent in the synthesis of other molecules, such as piperazine derivatives and other boronic esters. Fourth, the compound could be used in combination with other compounds to create new molecules with novel properties. Finally, the compound could be used in the development of new drug delivery systems, such as nanotechnology-based drug delivery systems.

Synthesis Methods

2-MPT-4-BAPE can be synthesized through a variety of methods. The most common method involves the reaction of 2-(4-methylpiperazin-1-yl)thiazole-4-carboxylic acid with pinacol boronic acid. This reaction results in the formation of an ester bond, which is a type of covalent bond between the two molecules. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium on carbon. The reaction is typically carried out at room temperature and is usually complete within 24 hours.

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BN3O2S/c1-13(2)14(3,4)20-15(19-13)11-10-21-12(16-11)18-8-6-17(5)7-9-18/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHYYFIRPIZBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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